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Compound of Interest

Compound Name: CN128 hydrochloride

Cat. No.: B2661524

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CN128 hydrochloride, a novel oral iron
chelator, with existing therapies. Drawing upon available preclinical data, this document
outlines the performance, mechanism of action, and clinical development landscape of CN128
hydrochloride, offering valuable insights for the research and drug development community.

Performance Data: Preclinical Head-to-Head
Comparisons

While head-to-head clinical trial data for CN128 hydrochloride is not yet publicly available,
preclinical studies provide initial comparative insights into its efficacy and physicochemical
properties against other iron chelators.

Table 1: Physicochemical and Preclinical Efficacy Comparison of CN128 Hydrochloride
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Table 2: Preclinical Pharmacokinetic Profile of CN128 Hydrochloride in Rats

Parameter

Value

Oral Bioavailability

82.6% (at 75 pmol/kg)[1]

Maximum Plasma Concentration (Cmax)

8.671 mg/L (at 75 pmol/kg)[1]

Area Under the Curve (AUC)

16.38 mg/Leh (at 75 pmol/kg)[1]

Experimental Protocols
In Vivo Iron Scavenging Efficacy in Rats
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Objective: To determine the iron removal efficacy of orally administered CN128 hydrochloride
in an iron-overloaded rat model.

Methodology:

Animal Model: Sprague-Dawley rats were utilized for the study.

 Induction of Iron Overload: A state of iron overload was induced in the rats prior to the
administration of the iron chelator.

e Drug Administration: CN128 hydrochloride was administered orally (p.o.) to the iron-
overloaded rats at a dose of 450 pmol/kg.[1]

» Efficacy Measurement: The iron scavenging efficacy was determined by measuring the
amount of iron excreted from the body. This is typically done by analyzing iron content in
feces and urine over a specified period.

» Data Analysis: The total amount of excreted iron was quantified and used to evaluate the
efficacy of the chelator.

Phase lIb Clinical Trial Protocol for CN128 Hydrochloride
(NCT05355766)

Objective: To investigate the safety and efficacy of CN128 in thalassemia patients with severe
liver iron overload.[7]

Study Design: A single-arm, open-label Phase llb clinical trial.[7]

Participant Population: A total of 50 eligible subjects with thalassemia and severe iron overload
(serum ferritin >2500 pg/L or liver iron concentration >15 mg/g dw) who have been previously
treated with at least one other iron chelator.[7]

Treatment Plan:

« Initial Dose: 10 mg/kg body weight, administered twice daily (bid) for one week.
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o Dose Escalation: The dosage is planned to be escalated weekly or bi-weekly in the absence
of unacceptable toxicity, progressing through 15 mg/kg, 20 mg/kg, 25 mg/kg, to a maximum
of 30 mg/kg bid.[7]

e Treatment Duration: 52 weeks.[7]
Primary Outcome Measures:
o Safety and tolerability of CN128.

e Change in liver iron concentration (LIC) from baseline.

Mechanism of Action and Signaling Pathways

CN128 hydrochloride is an orally active and selective iron chelator.[1] Its primary mechanism
of action is to bind to excess iron in the body, forming a stable complex that can then be
excreted, thereby reducing iron overload. The design of CN128 hydrochloride includes a
"sacrificial site for glucuronidation," which is intended to reduce the rapid metabolism that limits
the efficacy of other oral iron chelators like deferiprone.[3][4][5]

Iron chelators, as a class of drugs, have been shown to modulate various intracellular signaling
pathways. A key target is the upregulation of N-myc downstream regulated gene 1 (NDRG1), a
metastasis suppressor. By depleting intracellular iron, these agents can influence pathways
involved in cell cycle regulation and proliferation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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